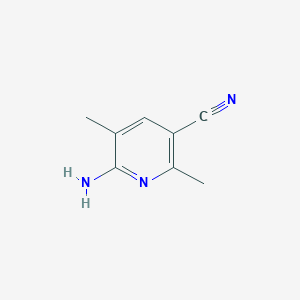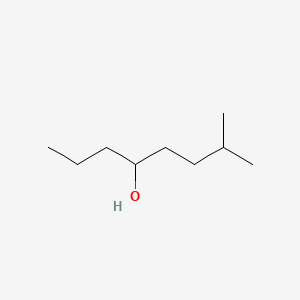
7-Methyloctan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloctan-4-ol is an organic compound belonging to the class of secondary alcohols. It has the molecular formula C₉H₂₀O and a molecular weight of 144.2545.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyloctan-4-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of 7-methyloctan-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 7-methyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-methyloctan-4-one. Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of 7-methyloctan-4-one to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming 7-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide (PBr₃), and other halogenating agents.
Major Products:
Oxidation: 7-Methyloctan-4-one.
Reduction: this compound.
Substitution: 7-Methyloctyl chloride and other substituted derivatives.
Scientific Research Applications
7-Methyloctan-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including chiral building blocks and insect pheromones.
Biology: It is used in studies related to the metabolism of secondary alcohols and their biological effects.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyloctan-4-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo metabolic transformations in biological systems, leading to the formation of metabolites that may exert specific effects. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
4-Octanol: Similar in structure but lacks the methyl substitution at the seventh carbon.
2-Methyl-4-octanol: Another secondary alcohol with a different position of the methyl group.
4-Methyl-2-pentanol: A shorter chain secondary alcohol with a similar functional group.
Uniqueness: 7-Methyloctan-4-ol is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other secondary alcohols and contributes to its specific applications and properties .
Properties
CAS No. |
33933-77-6 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
7-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-9(10)7-6-8(2)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KJMBBHZOLRRVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
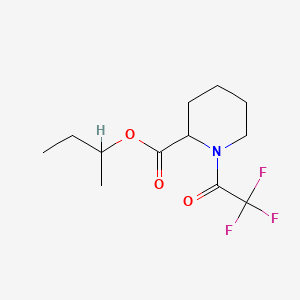



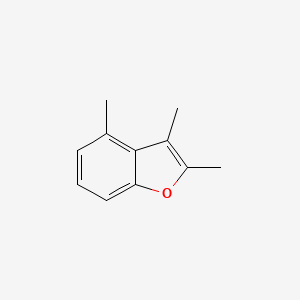
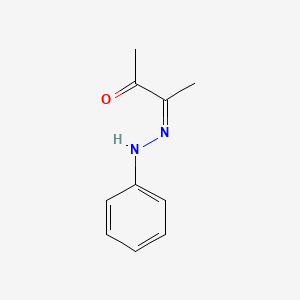
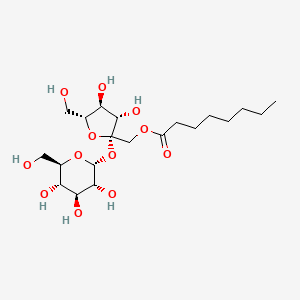
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
